2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with three methyl groups and an ethyl chain linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 2,4,6-trimethylbenzene to introduce the sulfonamide group. This is followed by the alkylation of the sulfonamide with 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzene: A simpler compound with similar methyl substitutions on the benzene ring.
N-ethylbenzene-1-sulfonamide: Lacks the thiazole ring but has a similar sulfonamide group.
4-methyl-2-phenyl-1,3-thiazole: Contains the thiazole ring but lacks the sulfonamide and benzene components.
Uniqueness
2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group, a highly substituted benzene ring, and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c1-14-12-15(2)20(16(3)13-14)27(24,25)22-11-10-19-17(4)23-21(26-19)18-8-6-5-7-9-18/h5-9,12-13,22H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWUYCFBCTIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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